2,2-Dibromo-2-nitroethanol

描述

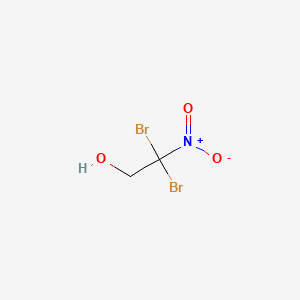

2,2-Dibromo-2-nitroethanol: is an organic compound with the chemical formula C2H3Br2NO3 . It is a colorless to pale yellow liquid or crystalline solid, known for its use as an industrial bactericide and sulfide remover . The compound is characterized by its high density (2.3583 g/cm³) and relatively low melting point (30°C) .

作用机制

Target of Action

2,2-Dibromo-2-nitroethanol is a powerful antiseptic fungicide . It is widely used across multiple industries, including industrial circulating water, industrial cooling water, electricity, and oil industry . The primary targets of this compound are the thiol-based (R-SH) amino-acids and enzymes present in the cells of microorganisms .

Mode of Action

The mode of action of this compound involves a reaction through its bromine chemistry . It inactivates thiol-based (R-SH) amino-acids and enzymes by converting their functional –SH groups to the oxidised S-S form and forming disulfide bridges . This reaction irreversibly disrupts the function of cell-surface components, interrupting transport across cell membranes .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the disruption of protein synthesis in microorganisms. By inactivating thiol-based amino acids and enzymes, this compound interferes with the normal functioning of these proteins, leading to the disruption of essential biochemical pathways . This eventually leads to cell death .

Result of Action

The molecular and cellular effects of this compound’s action result in the death of microorganisms. By disrupting the function of cell-surface components and interrupting transport across cell membranes, this compound causes irreversible damage to the cells, leading to their death .

准备方法

Synthetic Routes and Reaction Conditions:

-

From Chloral and Bromine:

Step 1: Chloral is reacted with bromine in the presence of water to form 2,2-dibromoacetaldehyde.

Step 2: The 2,2-dibromoacetaldehyde is then nitrated using nitric acid to yield 2,2-dibromo-2-nitroethanol.

-

From Tris(hydroxymethyl)nitromethane:

Step 1: Tris(hydroxymethyl)nitromethane is reacted with an alkali in an aqueous solution.

Step 2: The resulting product is then brominated using bromine.

Industrial Production Methods:

The industrial production of this compound typically involves the reaction of tris(hydroxymethyl)nitromethane with an alkali followed by bromination. This method is preferred due to its higher yield and efficiency compared to other methods .

化学反应分析

Types of Reactions:

-

Oxidation:

-

Reduction:

-

Substitution:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols.

Major Products Formed:

Oxidation: 2,2-Dibromoacetic acid.

Reduction: 2,2-Dibromoethanol.

Substitution: Corresponding substituted products depending on the nucleophile used.

科学研究应用

Scientific Research Applications

1. Antimicrobial Agents

- Description : 2,2-Dibromo-2-nitroethanol is extensively used in the development of antimicrobial formulations. It is particularly effective in pharmaceutical applications where it serves as a disinfectant and preservative.

- Case Study : Research indicates that formulations containing this compound can significantly reduce microbial load in cosmetic products, enhancing their safety and shelf life .

2. Analytical Chemistry

- Description : This compound acts as a reagent in various analytical methods, aiding in the detection and quantification of other substances within complex mixtures.

- Application Example : It has been employed in chromatographic techniques to improve separation efficiency and detection sensitivity for various analytes .

3. Polymer Chemistry

- Description : As a cross-linking agent, this compound enhances the durability and resistance of polymers against environmental factors.

- Data Table :

| Property | Effect of this compound |

|---|---|

| Tensile Strength | Increased |

| Thermal Stability | Enhanced |

| Chemical Resistance | Improved |

4. Biochemical Research

- Description : The compound plays a crucial role in studying enzyme inhibition mechanisms, thereby assisting researchers in understanding metabolic pathways and identifying potential drug targets.

- Research Insight : Studies have shown that this compound can inhibit specific enzymes involved in metabolic processes, highlighting its potential as a lead compound for drug development .

5. Environmental Science

- Description : It is utilized in assessing the impact of pollutants on ecosystems, contributing to water quality studies and ecological health assessments.

- Application Example : The compound has been used in experiments to evaluate the effectiveness of water treatment solutions by inhibiting microbial growth in contaminated water sources .

Market Dynamics

The market for this compound is influenced by various factors:

-

Market Drivers :

- Growing demand for effective preservatives in personal care products.

- Increased utilization in industrial cleaning solutions due to its microbial resistance properties.

-

Market Restraints :

- Regulatory restrictions concerning the safety and environmental impact of brominated compounds may hinder market expansion.

-

Market Opportunities :

- Potential applications in agriculture as an antimicrobial agent.

- Expanding use in healthcare for sterilizing medical equipment.

相似化合物的比较

2-Bromo-2-nitropropane-1,3-diol: Another brominated nitro compound used as a preservative and antimicrobial agent.

2,2-Dibromo-3-nitrilopropionamide: Used as a biocide in industrial water treatment.

Uniqueness:

2,2-Dibromo-2-nitroethanol is unique due to its dual functionality as both a bactericide and a sulfide remover. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile reagent in organic synthesis .

生物活性

2,2-Dibromo-2-nitroethanol (DBNE) is a halonitroalkanol compound recognized for its broad-spectrum antimicrobial properties. It has been extensively studied for its biological activity, particularly in controlling bacterial growth and its potential applications in various industrial sectors.

- Chemical Formula : CHBrNO

- CAS Number : 69094-18-4

- Molecular Weight : 248.88 g/mol

Safety and Toxicity

DBNE is classified as a hazardous substance. It may cause skin irritation and is suspected of causing cancer, necessitating careful handling in laboratory and industrial settings . The compound exhibits significant toxicity to aquatic life, with an LC50 value of 0.18 mg/L for fish (Oncorhynchus mykiss) over 96 hours and an EC50 value of 1.4 mg/L for daphnia over 48 hours .

Antimicrobial Properties

DBNE has demonstrated potent antimicrobial activity against a variety of microorganisms, including bacteria, fungi, and yeasts. This makes it particularly useful in applications where microbial contamination is a concern.

The antimicrobial efficacy of DBNE is attributed to its ability to disrupt cellular processes in microorganisms. It primarily targets sulfhydryl groups in bacterial proteins, leading to the inactivation of essential cellular functions . This mechanism is crucial for its application as a biocide in industrial processes.

Case Studies and Research Findings

-

Ethanol Production Trials :

In field trials conducted at corn-to-ethanol plants, DBNE was introduced at concentrations of 200 ppm. The results showed a significant reduction in bacterial populations, with bioluminescence assays indicating a nearly complete elimination of Aliivibrio fischeri after exposure to DBNE . The degradation rate of DBNE was observed to follow first-order kinetics with a half-life of approximately 85 minutes under specific conditions. -

Aquatic Toxicity Studies :

Research indicates that DBNE poses risks to aquatic ecosystems due to its high toxicity levels. Studies have shown that DBNE can severely impact fish and other aquatic organisms, which raises concerns regarding its environmental persistence and bioaccumulation potential . -

Industrial Applications :

DBNE's broad-spectrum activity makes it suitable for use in the oil and gas industry, where it helps prevent microbial growth that can lead to biofouling and corrosion . Its effectiveness at low concentrations enhances its appeal as a biocide compared to traditional antibiotics.

Comparative Biological Activity Table

属性

IUPAC Name |

2,2-dibromo-2-nitroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Br2NO3/c3-2(4,1-6)5(7)8/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMNZAHDAULEOSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C([N+](=O)[O-])(Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073613 | |

| Record name | Ethanol, 2,2-dibromo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69094-18-4 | |

| Record name | 2,2-Dibromo-2-nitroethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69094-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Dibromo-2-nitroethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069094184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2,2-dibromo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dibromo-2-nitroethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-DIBROMO-2-NITROETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX6VDG7X4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,2-Dibromo-2-nitroethanol synthesized?

A1: this compound is formed as an intermediate in the synthesis of bromopicrin (tribromo nitromethane) from 2-nitroethanol and sodium hypobromite. [] This reaction involves multiple steps, with the rate-determining step being the removal of a proton from 2-nitroethanol. []

Q2: Does this compound have any known biological activity?

A2: While the provided research doesn't directly test the biological activity of this compound, it's mentioned as an analogue of bronopol (2-bromo-2-nitropropane-1,3-diol). [] Bronopol and its analogues are known for their antibacterial activity, including against multi-drug resistant bacteria. [] This suggests that this compound might also possess antibacterial properties, but further research is needed to confirm this.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。